(4-Benzhydrylpiperazin-1-yl)-(5,6-dimethylpyrimidin-4-yl)methanone
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Overview
Description
(4-Benzhydrylpiperazin-1-yl)-(5,6-dimethylpyrimidin-4-yl)methanone is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of fields. In
Mechanism of Action
The mechanism of action of (4-Benzhydrylpiperazin-1-yl)-(5,6-dimethylpyrimidin-4-yl)methanone is not fully understood, but it is believed to act as a selective serotonin receptor agonist. This means that the compound binds to and activates specific serotonin receptors in the brain, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its role as a selective serotonin receptor agonist, this compound has been shown to increase the release of dopamine and norepinephrine in the brain. It has also been found to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Benzhydrylpiperazin-1-yl)-(5,6-dimethylpyrimidin-4-yl)methanone in lab experiments is its selectivity for specific serotonin receptors. This allows researchers to study the role of serotonin in the brain with greater precision. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research involving (4-Benzhydrylpiperazin-1-yl)-(5,6-dimethylpyrimidin-4-yl)methanone. One area of interest is the potential use of this compound in the treatment of depression and anxiety disorders. Other potential future directions include studying the role of specific serotonin receptors in the brain and investigating the biochemical and physiological effects of this compound in different animal models.
In conclusion, this compound is a valuable tool for scientific research due to its selective serotonin receptor agonist properties and its ability to increase the release of dopamine and norepinephrine in the brain. While its mechanism of action is not fully understood, this compound has a number of potential applications in a variety of fields, including neuroscience and psychiatry. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of various disorders.
Synthesis Methods
(4-Benzhydrylpiperazin-1-yl)-(5,6-dimethylpyrimidin-4-yl)methanone can be synthesized using a variety of methods. One common method involves the reaction of 4-bromobenzhydryl piperazine with 5,6-dimethyl-2,4-pyrimidinedione in the presence of a base such as potassium carbonate. This reaction yields the desired compound in good yields.
Scientific Research Applications
(4-Benzhydrylpiperazin-1-yl)-(5,6-dimethylpyrimidin-4-yl)methanone has been found to have a number of potential applications in scientific research. One area where this compound has been studied extensively is in the field of neuroscience. Studies have shown that this compound acts as a selective serotonin receptor agonist, making it a valuable tool for studying the role of serotonin in the brain.
properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(5,6-dimethylpyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-18-19(2)25-17-26-22(18)24(29)28-15-13-27(14-16-28)23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17,23H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWHGRFYSYOKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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